molecular formula C12H22N2O6 B6148022 2,2-bis({[(tert-butoxy)carbonyl]amino})acetic acid CAS No. 1629271-25-5

2,2-bis({[(tert-butoxy)carbonyl]amino})acetic acid

Cat. No.: B6148022
CAS No.: 1629271-25-5
M. Wt: 290.3
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Description

2,2-bis({[(tert-butoxy)carbonyl]amino})acetic acid is a compound with the molecular formula C12H21NO7. It is known for its use in organic synthesis, particularly in the protection of amine groups. The tert-butoxycarbonyl (Boc) group is a common protecting group used to temporarily mask the reactivity of amines during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-bis({[(tert-butoxy)carbonyl]amino})acetic acid typically involves the reaction of di-tert-butyl dicarbonate with an appropriate amine under basic conditions. Common bases used in this reaction include sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or acetonitrile at ambient temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

2,2-bis({[(tert-butoxy)carbonyl]amino})acetic acid primarily undergoes deprotection reactions to remove the Boc groups. This can be achieved using strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol . The compound can also participate in substitution reactions where the Boc-protected amine is replaced by another functional group.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid in dichloromethane, hydrochloric acid in methanol.

    Substitution: Various nucleophiles in the presence of a base.

Major Products Formed

The major product formed from the deprotection of this compound is the free amine. In substitution reactions, the product depends on the nucleophile used .

Scientific Research Applications

2,2-bis({[(tert-butoxy)carbonyl]amino})acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-bis({[(tert-butoxy)carbonyl]amino})acetic acid involves the temporary protection of amine groups through the formation of a Boc-protected amine. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions. This selective protection and deprotection allow for the precise control of chemical reactions involving amines .

Comparison with Similar Compounds

Similar Compounds

    N-tert-butoxycarbonyl-L-alanine: Another Boc-protected amino acid used in peptide synthesis.

    N-tert-butoxycarbonyl-L-phenylalanine: Similar to 2,2-bis({[(tert-butoxy)carbonyl]amino})acetic acid but with a phenyl group.

Uniqueness

This compound is unique due to its specific structure that allows for the protection of two amine groups simultaneously. This dual protection capability makes it particularly useful in complex organic synthesis where multiple amine groups need to be protected .

Properties

CAS No.

1629271-25-5

Molecular Formula

C12H22N2O6

Molecular Weight

290.3

Purity

95

Origin of Product

United States

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